molecular formula C17H32O4 B14201352 2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane) CAS No. 830326-91-5

2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)

Cat. No.: B14201352
CAS No.: 830326-91-5
M. Wt: 300.4 g/mol
InChI Key: COYDPBYIAYZMNX-UHFFFAOYSA-N
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Description

2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane): is an organic compound with the molecular formula C17H32O4. It consists of 32 hydrogen atoms, 17 carbon atoms, and 4 oxygen atoms . This compound is characterized by its unique structure, which includes two oxane (tetrahydropyran) rings connected by a heptane chain through ether linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) typically involves the reaction of heptane-1,7-diol with oxane derivatives under specific conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of ether linkages.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process might include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ether linkages may be cleaved to form carbonyl compounds.

    Reduction: Reduction reactions can convert any carbonyl groups back to alcohols.

    Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions may vary depending on the desired substitution, but strong acids or bases are often employed.

Major Products:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the reagents used.

Scientific Research Applications

Chemistry: 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) is used as a building block in organic synthesis due to its stable ether linkages and flexible heptane chain.

Biology: In biological research, this compound can be used to study the effects of ether linkages on biological systems and their interactions with other biomolecules.

Industry: Used in the production of polymers and other materials where flexible and stable linkages are required.

Mechanism of Action

The mechanism by which 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) exerts its effects depends on its interaction with other molecules. The ether linkages provide stability, while the heptane chain offers flexibility. These properties allow the compound to interact with various molecular targets, potentially affecting pathways involved in chemical synthesis or biological processes.

Comparison with Similar Compounds

    2,2’-[Butane-1,4-diylbis(oxy)]bis(oxane): Similar structure but with a shorter butane chain.

    2,2’-[Hexane-1,6-diylbis(oxy)]bis(oxane): Similar structure with a hexane chain.

Uniqueness: 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) is unique due to its heptane chain, which provides greater flexibility compared to shorter chains. This flexibility can be advantageous in applications requiring dynamic molecular interactions.

Properties

CAS No.

830326-91-5

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

2-[7-(oxan-2-yloxy)heptoxy]oxane

InChI

InChI=1S/C17H32O4/c1(2-6-12-18-16-10-4-8-14-20-16)3-7-13-19-17-11-5-9-15-21-17/h16-17H,1-15H2

InChI Key

COYDPBYIAYZMNX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCOC2CCCCO2

Origin of Product

United States

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